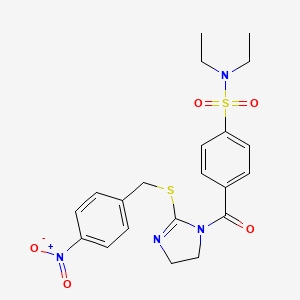

N,N-diethyl-4-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N,N-diethyl-4-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O5S2/c1-3-23(4-2)32(29,30)19-11-7-17(8-12-19)20(26)24-14-13-22-21(24)31-15-16-5-9-18(10-6-16)25(27)28/h5-12H,3-4,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNXBDMXLVOUPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with a thiol group.

Attachment of the Benzenesulfonamide Moiety: The final step involves the coupling of the imidazole derivative with a benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify the imidazole ring or the nitrobenzyl group.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium on carbon catalyst.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Amino Derivatives: From the reduction of the nitro group.

Modified Imidazole Derivatives: From the reduction of the imidazole ring.

Substituted Sulfonamides: From nucleophilic substitution reactions.

Scientific Research Applications

N,N-diethyl-4-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function.

Pathways Involved: It can affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Biological Activity

N,N-diethyl-4-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Overview

The compound features a unique structure comprising:

- Imidazole Ring : Known for its role in various biological activities.

- Nitrobenzyl Group : Imparts distinct electronic properties.

- Benzenesulfonamide Moiety : Enhances solubility and bioavailability.

Molecular Formula : C21H24N4O5S2

Molecular Weight : 476.57 g/mol

CAS Number : 851802-55-6

This compound exhibits its biological activity primarily through interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and apoptosis, potentially making it useful in cancer therapy.

- Receptor Modulation : It may interact with receptors that regulate critical signaling pathways.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, possess notable antimicrobial properties. For instance, studies have shown that similar imidazole-containing compounds demonstrate significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| N,N-diethyl... | E. coli | 18 | Jain et al. |

| N,N-diethyl... | S. aureus | 20 | Sharma et al. |

Anticancer Activity

The potential anticancer effects of this compound are supported by findings that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways .

Case Studies

- Antimicrobial Efficacy Study

- Anticancer Research

Q & A

Basic: What spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

The compound’s structure should be validated using a combination of:

- 1H NMR spectroscopy to identify proton environments (e.g., diethyl groups at δ ~1.2–1.4 ppm, imidazole protons at δ ~3.5–4.5 ppm, and aromatic protons from the nitrobenzyl and benzenesulfonamide moieties) .

- Infrared (IR) spectroscopy to confirm functional groups (e.g., S=O stretches of sulfonamide at ~1350–1150 cm⁻¹, C=O stretch at ~1650–1700 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns .

- X-ray crystallography (if single crystals are obtained) using programs like SHELXL for refinement and ORTEP-III for graphical representation .

Basic: What synthetic strategies are recommended for preparing this compound with high purity?

Answer:

Key steps include:

- Thioether formation: Reacting 4-nitrobenzyl thiol with a halogenated imidazole precursor under basic conditions (e.g., NaOH in ethanol) to form the thioether linkage .

- Sulfonamide coupling: Using carbodiimide-mediated coupling (e.g., EDCl/HOBt) to attach the benzenesulfonamide group to the imidazole carbonyl .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity by HPLC (>95%) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like carbonic anhydrase or cyclooxygenase, leveraging the sulfonamide’s affinity for metal ions .

- Molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-protein complexes over time, focusing on hydrogen bonding (e.g., sulfonamide S=O···HN interactions) and hydrophobic packing .

- Quantitative Structure-Activity Relationship (QSAR) models to correlate substituent effects (e.g., nitro group electron-withdrawing properties) with bioactivity .

Advanced: How should researchers resolve contradictory data in biological assays (e.g., inconsistent IC50 values)?

Answer:

- Reproducibility checks: Standardize assay conditions (pH, temperature, solvent/DMSO concentration) and validate cell line viability .

- Interference testing: Confirm the compound does not interact with assay reagents (e.g., fluorescence-based assays may be skewed by nitro group absorbance) .

- Orthogonal assays: Compare results across multiple methods (e.g., enzymatic inhibition vs. cell proliferation assays) .

- Structural analogs: Synthesize derivatives (e.g., replacing the nitro group with cyano) to isolate variables contributing to discrepancies .

Advanced: What crystallographic challenges arise during structural analysis, and how are they mitigated?

Answer:

- Crystal twinning: Common due to flexible imidazole and sulfonamide groups. Use SHELXL’s TWIN command to refine twinned data .

- Hydrogen bonding networks: Analyze via graph-set notation (e.g., Etter’s rules) to identify motifs (e.g., R₂²(8) rings from N–H···O=S interactions) .

- Disorder modeling: For dynamic groups (e.g., diethyl substituents), apply PART and SIMU restraints in SHELXL .

Basic: What are the critical stability considerations for storing and handling this compound?

Answer:

- Light sensitivity: The nitrobenzyl group may degrade under UV light; store in amber vials at –20°C .

- Hydrolysis risk: The sulfonamide and imidazole moieties are susceptible to moisture; use anhydrous solvents (e.g., DMF, DCM) during synthesis and store in a desiccator .

- Thermal stability: Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (typically >150°C for similar sulfonamides) .

Advanced: How can hydrogen/deuterium exchange mass spectrometry (HDX-MS) elucidate binding kinetics?

Answer:

- Protocol: Incubate the compound with target proteins (e.g., serum albumin) in deuterated buffer, then quench with low-pH conditions. Analyze deuterium uptake via LC-MS to map binding interfaces .

- Data interpretation: Reduced deuterium incorporation in regions (e.g., active sites) indicates protective shielding by the ligand .

Advanced: What strategies optimize regioselectivity in functionalizing the imidazole ring?

Answer:

- Directing groups: Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution .

- Metal-mediated catalysis: Use Pd-catalyzed C–H activation for arylation at specific positions .

- Computational guidance: DFT calculations (e.g., Gaussian) to predict reactive sites based on electron density maps .

Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

Answer:

- Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill assays to assess bactericidal vs. bacteriostatic effects .

- Synergy testing: Combine with standard antibiotics (e.g., ciprofloxacin) to identify potentiation .

Advanced: How can researchers validate the compound’s mechanism of action using omics approaches?

Answer:

- Transcriptomics: RNA-seq to identify differentially expressed genes (e.g., stress-response pathways) in treated vs. untreated cells .

- Proteomics: SILAC labeling to quantify changes in protein abundance (e.g., enzyme targets like dihydrofolate reductase) .

- Metabolomics: LC-MS profiling to track metabolic disruptions (e.g., folate biosynthesis for sulfonamide-containing compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.